molecular formula C17H18N2O2 · HCl B613349 Mono-fmoc ethylene diamine hydrochloride CAS No. 166410-32-8

Mono-fmoc ethylene diamine hydrochloride

Cat. No. B613349
M. Wt: 318.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-fmoc ethylene diamine hydrochloride (MFMEDH) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. MFMEDH is a derivative of ethylene diamine, a strong base that has been used in many organic synthesis reactions. It is also used as a reagent in enzymatic assays and as a buffer in biochemical and physiological processes.

Scientific Research Applications

Application in Biochemistry

Field

Biochemistry

Application Summary

Mono-fmoc ethylene diamine hydrochloride is primarily used in peptide synthesis . It serves as a building block for solid-phase peptide synthesis, where the Fmoc group protects the amine functionality during the coupling of amino acids.

Methods of Application

The compound is used to introduce the Fmoc-protected amine group onto a resin, which is then deprotected under basic conditions to allow for the sequential addition of Fmoc-amino acids. The typical deprotection is done using 20% piperidine in DMF.

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Application in Pharmaceuticals

Field

Pharmaceutical Sciences

Application Summary

In pharmaceuticals, mono-fmoc ethylene diamine hydrochloride is used in the design of heterobivalent peptidic ligands for tumor imaging . These ligands can simultaneously target multiple receptors overexpressed in malignancies.

Methods of Application

The compound is utilized to synthesize radiolabeled heterobivalent peptidic ligands (HBPLs) that can bind to different receptors on tumor cells. The synthesis involves multiple steps of protection and deprotection, purification, and radiolabeling.

Results and Outcomes

The application of mono-fmoc ethylene diamine hydrochloride in this field has led to the development of potential new imaging agents that could improve the detection and characterization of tumors .

Application in Material Science

Field

Material Science

Application Summary

Mono-fmoc ethylene diamine hydrochloride acts as a spacer group in the immobilization of peptides on various materials . This is crucial for creating functional surfaces with specific biological activity.

Methods of Application

The compound is grafted onto surfaces, and the Fmoc group is then removed to expose the free amine, which can be further modified or used to immobilize peptides.

Results and Outcomes

The use of mono-fmoc ethylene diamine hydrochloride in material science has enabled the creation of surfaces with tailored properties for applications such as biosensors and tissue engineering scaffolds .

Application in Chemical Synthesis

Field

Chemical Synthesis

Application Summary

In chemical synthesis, mono-fmoc ethylene diamine hydrochloride is used as a reagent for introducing protected amine functionalities into molecular structures .

Methods of Application

The compound is incorporated into synthetic pathways where the Fmoc group serves as a temporary protector for the amine group, allowing for selective reactions at other sites of the molecule.

Results and Outcomes

Its application has facilitated the synthesis of complex molecules with high selectivity and yield, contributing to the advancement of synthetic chemistry .

Application in Analytical Chemistry

Field

Analytical Chemistry

Application Summary

Mono-fmoc ethylene diamine hydrochloride is used in analytical chemistry for the preparation of standards and reagents in chromatographic analysis .

Methods of Application

The compound is used to prepare derivatives of analytes which are then separated and quantified using techniques like HPLC or TLC.

Results and Outcomes

The use of mono-fmoc ethylene diamine hydrochloride has improved the accuracy and reliability of analytical methods by providing well-defined standards for comparison .

Application in Medical Research

Field

Medical Research

Application Summary

In medical research, mono-fmoc ethylene diamine hydrochloride is used in the synthesis of peptidomimetics and other small molecules for drug discovery efforts .

Methods of Application

The compound is used in the iterative synthesis of peptidomimetics, where its protected amine group allows for the stepwise construction of complex molecules.

Results and Outcomes

Its application has led to the identification of potential therapeutic agents and has provided insights into the molecular basis of diseases .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYASDYOGIDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937196
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-fmoc ethylene diamine hydrochloride

CAS RN

166410-32-8, 391624-46-7
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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